(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridine ring substituted with a methyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the pyridine ring: The pyridine ring is introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyridine ring and the chiral center can influence its binding affinity and specificity. The Boc protecting group can be removed under physiological conditions, allowing the amino group to participate in various biochemical reactions.
Comparison with Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid: The enantiomer of the compound with the (S)-configuration.
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Lacks the methyl group on the pyridine ring.
2-Amino-3-(6-methylpyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-10(8-15-9)7-11(12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
QTXMUHBBNIZNIL-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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